molecular formula C9H11BO4 B1591208 (3-Ethoxy-5-formylphenyl)boronic acid CAS No. 1072952-04-5

(3-Ethoxy-5-formylphenyl)boronic acid

Cat. No. B1591208
M. Wt: 193.99 g/mol
InChI Key: UGWAEFBQEMQRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Ethoxy-5-formylphenyl)boronic acid” is a type of boronic acid derivative . It has the empirical formula C9H11BO3 and a molecular weight of 177.99 . It may contain varying amounts of anhydride .


Synthesis Analysis

While specific synthesis methods for “(3-Ethoxy-5-formylphenyl)boronic acid” were not found in the search results, boronic acids are generally synthesized through various methods. For instance, one method involves the reaction of an aryl halide with a boron compound .


Molecular Structure Analysis

The molecular structure of “(3-Ethoxy-5-formylphenyl)boronic acid” is represented by the formula C9H11BO3 . Its average mass is 193.992 Da and its monoisotopic mass is 194.075043 Da .


Chemical Reactions Analysis

Boronic acids, including “(3-Ethoxy-5-formylphenyl)boronic acid”, are commonly used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions .


Physical And Chemical Properties Analysis

“(3-Ethoxy-5-formylphenyl)boronic acid” has a melting point of 204-210°C . Its predicted boiling point is 410.3±55.0 °C and its predicted density is 1.21±0.1 g/cm3 . The compound is typically stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

1. Specific Reduction of Fructose in Food Matrices

(Pietsch & Richter, 2016) explored boronic acids, including variants like (3-Ethoxy-5-formylphenyl)boronic acid, for the specific reduction of fructose in food matrices such as fruit juice. They studied how boronic acids form esters with diol structures, demonstrating the potential for selective fructose binding and reduction in acidic media.

2. Photophysical Properties

(Muddapur et al., 2016) investigated the photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA), which is structurally similar to (3-Ethoxy-5-formylphenyl)boronic acid. The study focused on solvatochromic shifts and quantum yields in various solvents, revealing significant insights into the molecule's behavior in different environments.

3. Formation of Tetraarylpentaborates

(Nishihara, Nara, & Osakada, 2002) detailed the formation of tetraarylpentaborates from the reaction of arylboronic acids, including (3-Ethoxy-5-formylphenyl)boronic acid, with an aryloxorhodium complex. This research highlights the compound's role in creating new cationic rhodium complexes, indicating its potential in inorganic chemistry and material science.

4. Diol and Carbohydrate Recognition

(Mulla, Agard, & Basu, 2004) studied various boronic acids for their ability to bind diols, suggesting a role for appropriately functionalized electron-deficient boronic acids, like (3-Ethoxy-5-formylphenyl)boronic acid, in diol and carbohydrate recognition.

5. Fluorescence Quenching Studies

(Geethanjali et al., 2015) conducted fluorescence quenching studies of boronic acid derivatives in alcohols, which can be relevant for understanding the photophysical behavior of (3-Ethoxy-5-formylphenyl)boronic acid in similar environments.

6. Selective Fluorescent Chemosensors

(Huang et al., 2012) summarized recent progress in boronic acid sensors for biological substances, highlighting the potential of (3-Ethoxy-5-formylphenyl)boronic acid in creating selective fluorescent chemosensors for carbohydrates and other bioactive substances.

7. Organic Synthesis Applications

8. Catalysis and Enantioselective Reactions

(Hashimoto, Gálvez, & Maruoka, 2015) reported on boronic acid catalysis for aza-Michael additions, suggesting potential catalytic applications of (3-Ethoxy-5-formylphenyl)boronic acid in organic synthesis.

9. Crystal Engineering

(Cyrański et al., 2012) focused on designing novel boronic acids for crystal engineering. The study of ortho-alkoxyphenylboronic acids, which includes compounds similar to (3-Ethoxy-5-formylphenyl)boronic acid, aimed to create a monomeric structure useful in crystal engineering.

10. Biomedical Applications

(Cambre & Sumerlin, 2011) highlighted the use of boronic acid-containing polymers in biomedical applications, pointing to potential uses of (3-Ethoxy-5-formylphenyl)boronic acid in creating new biomaterials for various medical treatments.

Safety And Hazards

“(3-Ethoxy-5-formylphenyl)boronic acid” is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment, including gloves and eye/face protection, should be worn when handling this compound . In case of accidental ingestion or contact with skin or eyes, medical attention should be sought immediately .

properties

IUPAC Name

(3-ethoxy-5-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-2-14-9-4-7(6-11)3-8(5-9)10(12)13/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWAEFBQEMQRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OCC)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584657
Record name (3-Ethoxy-5-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethoxy-5-formylphenyl)boronic acid

CAS RN

1072952-04-5
Record name B-(3-Ethoxy-5-formylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072952-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Ethoxy-5-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Ethoxy-5-formylphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Ethoxy-5-formylphenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-Ethoxy-5-formylphenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-Ethoxy-5-formylphenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3-Ethoxy-5-formylphenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-Ethoxy-5-formylphenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.